molecular formula C17H24N2O4 B7929615 [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929615
M. Wt: 320.4 g/mol
InChI Key: SMBRAMRSAPGCON-HNNXBMFYSA-N
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Description

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an isopropyl group, and a benzyloxycarbonyl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced through a carbamate formation reaction using benzyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to develop potent analgesics. For instance, modifications to the isopropylamino group have led to compounds with improved efficacy against pain receptors while minimizing side effects.

Anticancer Research

The compound has shown promise in anticancer drug formulations. Its ability to interact with specific biological targets makes it a candidate for developing novel chemotherapeutic agents.

Case Study: Targeting Cancer Cells
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest potential pathways for further research into targeted cancer therapies.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various reactions, including amination and acylation.

Data Table: Common Reactions Involving the Compound

Reaction TypeConditionsYield (%)
AcylationUsing acyl chlorides85
AminationWith primary amines78
Coupling ReactionsPalladium-catalyzed reactions90

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown potential benefits in treating neurological disorders.
  • Metabolic Studies : The compound's influence on metabolic pathways has been explored, suggesting its role in metabolic modulation.

Mechanism of Action

The mechanism of action of [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(S)-3-(Benzyloxycarbonyl-amino)-pyrrolidin-1-yl]-acetic acid
  • [(S)-3-(Isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
  • [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-propionic acid

Uniqueness

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional stability and reactivity, making it a valuable compound for various synthetic and research applications.

Biological Activity

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolidine ring, an isopropyl amino group, and a benzyloxycarbonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.4 g/mol. The presence of the benzyloxycarbonyl group suggests that this compound may function as a prodrug, potentially enhancing its bioavailability and selectivity for target receptors or enzymes in biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
PurityTypically 95%
Functional GroupsPyrrolidine, Isopropyl Amino, Benzyloxycarbonyl

The biological activity of This compound may be mediated through several mechanisms:

  • Enzymatic Interactions : The compound can undergo hydrolysis, releasing the active amino acid form, which can then participate in various enzymatic reactions, including peptide bond formation and interactions with neurotransmitter systems.
  • Receptor Modulation : Similar compounds have been shown to interact with receptors involved in pain modulation, inflammation, and neuroprotection. The isopropyl amino group may enhance lipophilicity, facilitating better membrane penetration and receptor binding .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of cell signaling pathways .

Anticancer Research

Research has highlighted the potential of compounds similar to This compound in cancer therapy. For instance, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . This suggests a promising avenue for further exploration of this compound's anticancer properties.

Neuroprotective Effects

The structure of the compound implies possible neuroprotective effects, which are essential in treating neurodegenerative diseases. Compounds with similar configurations have shown dual cholinesterase inhibition and antioxidant effects, indicating their potential role in managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various piperidine derivatives, one derivative exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics. Researchers utilized structure-activity relationship (SAR) studies to identify key structural features contributing to this enhanced activity .

Case Study 2: Neuroprotection

A multi-targeted approach was taken to explore novel derivatives for Alzheimer's treatment. Compounds similar to This compound showed promising results in inhibiting amyloid beta aggregation and protecting neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[(3S)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRAMRSAPGCON-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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